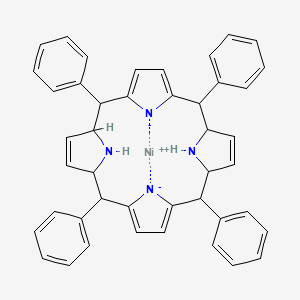
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected sulfonamide group. The BOC group is commonly used as a protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Sulfonamide formation: The protected amine is then reacted with a sulfonyl chloride to form the sulfonamide.
Boronic acid introduction:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Deprotection reactions: The BOC group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Acidic reagents: Such as trifluoroacetic acid for deprotection of the BOC group.
Major Products Formed
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Free amines: Obtained after deprotection of the BOC group.
Wissenschaftliche Forschungsanwendungen
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity . The boronic acid group interacts with the enzyme’s active site, forming a stable complex that prevents substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid
- 4-[4-(tert-Butoxycarbonyl)-1-piperazinyl]phenylboronic acid
- 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester
Uniqueness
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid is unique due to the presence of both a boronic acid group and a BOC-protected sulfonamide group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and biomedical research .
Eigenschaften
Molekularformel |
C12H18BNO6S |
|---|---|
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl-methylsulfonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO6S/c1-12(2,3)20-11(15)14(21(4,18)19)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3 |
InChI-Schlüssel |
VJDPMEAECBWNOW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)S(=O)(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


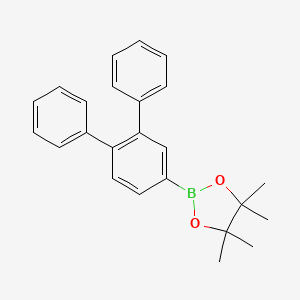

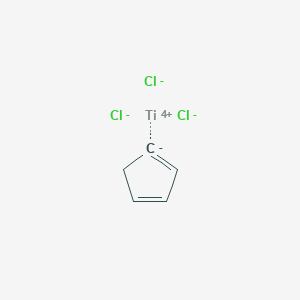
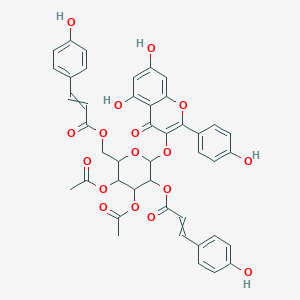
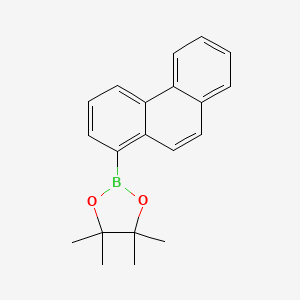
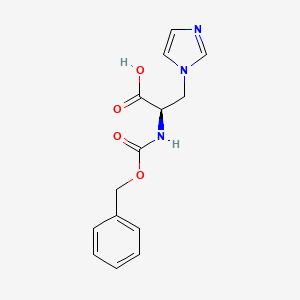
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
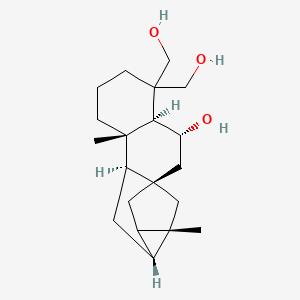
![2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)
